1-(3-chloro-4-methylphenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazoles. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidine ring, and various functional groups such as chloro, methyl, and methoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the thiadiazole and pyrrolidine intermediates using suitable reagents and conditions, such as coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while substitution of the chloro group would yield various substituted derivatives.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-3-ethylurea: Similar in structure but lacks the thiadiazole and pyrrolidine rings.
1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring instead of a thiadiazole ring.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a pyrazole ring and different functional groups.
Uniqueness
1-(3-chloro-4-methylphenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H23ClN4O4S |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-13-4-6-16(11-17(13)24)28-12-15(10-21(28)29)22(30)25-23-27-26-20(33-23)9-14-5-7-18(31-2)19(8-14)32-3/h4-8,11,15H,9-10,12H2,1-3H3,(H,25,27,30) |
InChI Key |
LJNUOBUBEUSELF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC(=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
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